molecular formula C14H15ClN2O3 B11836497 2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide CAS No. 88350-45-2

2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide

Katalognummer: B11836497
CAS-Nummer: 88350-45-2
Molekulargewicht: 294.73 g/mol
InChI-Schlüssel: DVZMIUOYWAAHIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5-position and an ether linkage to an acetamide group. The hydroxyethyl and methyl groups attached to the nitrogen atom of the acetamide moiety further contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 5-Chloroquinoline: This step involves the chlorination of quinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.

    Etherification: The 5-chloroquinoline is then reacted with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like potassium carbonate (K2CO3) to form the ether linkage.

    Acetamide Formation: The resulting intermediate is then subjected to acylation with N-methylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like sodium hydride (NaH)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted quinoline derivatives

Wissenschaftliche Forschungsanwendungen

2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimalarial agent due to its structural similarity to quinoline-based drugs.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to intercalate into DNA, disrupting the replication process. In the case of its antimalarial activity, the compound may inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial agent with an additional hydroxy group.

    Quinacrine: A compound with a similar quinoline core used for its antiprotozoal properties.

Uniqueness

2-((5-Chloroquinolin-8-yl)oxy)-N-(2-hydroxyethyl)-N-methylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl and methylacetamide moieties provide additional sites for chemical modification, potentially leading to the development of novel derivatives with enhanced properties.

Eigenschaften

CAS-Nummer

88350-45-2

Molekularformel

C14H15ClN2O3

Molekulargewicht

294.73 g/mol

IUPAC-Name

2-(5-chloroquinolin-8-yl)oxy-N-(2-hydroxyethyl)-N-methylacetamide

InChI

InChI=1S/C14H15ClN2O3/c1-17(7-8-18)13(19)9-20-12-5-4-11(15)10-3-2-6-16-14(10)12/h2-6,18H,7-9H2,1H3

InChI-Schlüssel

DVZMIUOYWAAHIZ-UHFFFAOYSA-N

Kanonische SMILES

CN(CCO)C(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.